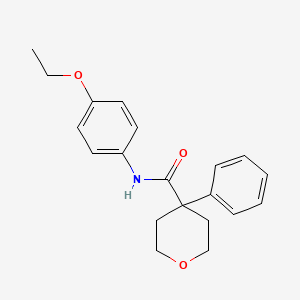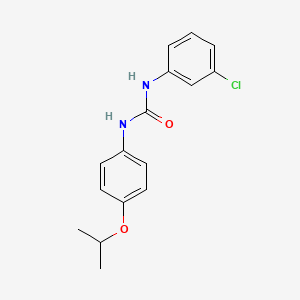
N-(4-ethoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-ethoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide often involves multi-step chemical processes. For instance, a practical method to synthesize an orally active CCR5 antagonist, which shares a similar structure, was developed by Ikemoto et al. (2005), involving a Suzuki−Miyaura reaction followed by hydrolysis and amidation (Ikemoto et al., 2005).
Molecular Structure Analysis
Structural analysis of similar compounds has been performed using various techniques. Reis et al. (2013) investigated the molecular structure of a related compound, finding that the structures had an anti-rotamer conformation about the C-N bond (Reis et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(4-ethoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can be complex. Kettmann and Svetlik (2003) described a reaction producing a carboxamide moiety joined to a substituted pyrazoline ring (Kettmann & Svetlik, 2003).
Physical Properties Analysis
Physical properties such as crystallization and molecular geometry are crucial for understanding these compounds. For instance, the study by Köysal et al. (2005) on N-substituted pyrazolines provided insights into their geometric parameters and crystalline structures (Köysal et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential aspects. For example, the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by Hassan et al. (2014) highlighted the reactivity and potential applications of such compounds (Hassan et al., 2014).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-24-18-10-8-17(9-11-18)21-19(22)20(12-14-23-15-13-20)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQBWKWMSUIYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B5661101.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![1,1'-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5661116.png)


![N-[1-methyl-2-(1-phenyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5661137.png)
![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)

![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)
